4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Overview

Description

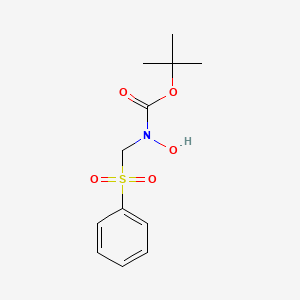

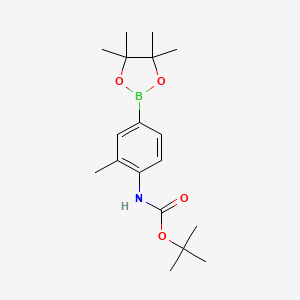

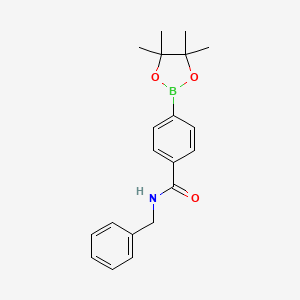

“4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester” is a chemical compound with the empirical formula C18H28BNO4 . It is also known as “4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester” and has a molecular weight of 333.23 .

Molecular Structure Analysis

The compound has a complex structure that includes a boronic acid pinacol ester group, an amino group protected by a Boc (tert-butoxycarbonyl) group, and a phenyl ring . The SMILES string representation of the molecule isCC(C)(C)OC(=O)Nc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 167-170 °C . The InChI key, which is a unique identifier for chemical substances, isHSJNIOYPTSKQBD-UHFFFAOYSA-N .

Scientific Research Applications

Drug Delivery Systems

The compound has been utilized in the development of drug delivery systems . Specifically, it has been used to modify hyaluronic acid (HA) to create a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate curcumin (CUR) to form nanoparticles that release the drug rapidly in a ROS environment, which is beneficial for treating conditions like periodontitis where ROS plays a significant role .

Dental Therapeutics

In the realm of dental therapeutics , the modified HA with the compound has shown potential in targeting periodontal diseases. The nanoparticles created can enhance cellular uptake due to HA’s ability to recognize CD44 expressed by normal cells, providing a multifunctional approach to treat periodontitis .

Antimicrobial Applications

The antimicrobial efficacy of curcumin is retained when encapsulated within the nanoparticles made with 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester . This suggests its use in antimicrobial applications where controlled release of the active agent is crucial .

Anti-inflammatory and Anti-oxidative Stress

The compound has been shown to contribute to anti-inflammatory and anti-oxidative stress functions when used in nanoparticle formulations. This is particularly useful in conditions where inflammation and oxidative stress are underlying pathogenic factors .

Cancer Treatment

Boronic acid derivatives, including this compound, play a key role in the development of drugs for various diseases, including specific cancer subtypes. They are fundamental components in the production of boronic acids used in medicinal chemistry .

Diabetes and Inflammatory Diseases

The compound is also significant in the development of treatments for diabetes and inflammatory diseases. Its role in the synthesis of boronic acids, which are active in various biological applications, makes it a valuable entity in medicinal chemistry .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

Mechanism of Action

Target of Action

The compound “4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester”, also known as “tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate”, is a boronic ester . Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be specific organic substrates in these reactions.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron group, often as part of a larger reaction sequence . This compound, being a boronic ester, can undergo protodeboronation under certain conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these newly formed compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of certain catalysts or other reactants can influence the compound’s participation in reactions such as protodeboronation and Suzuki-Miyaura cross-coupling .

properties

IUPAC Name |

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFCKJZWOLDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682353 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508223-54-9 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)